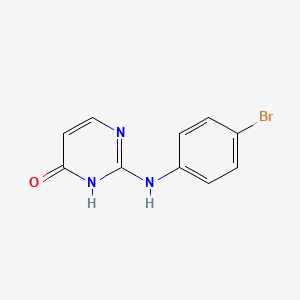
2-(4-bromoanilino)-4(3H)-pyrimidinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-bromoanilino)-4(3H)-pyrimidinone is a useful research compound. Its molecular formula is C10H8BrN3O and its molecular weight is 266.098. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Chemical Properties
- Regioselective Synthesis : A study detailed the regioselective synthesis of 2-amino-5-bromo-4(3H)-pyrimidinone derivatives with variations at the C-6 position, evaluating their antiviral activities. Although some derivatives showed activity against various viruses, their effectiveness was near their toxicity threshold (Singh, Balzarini, & Singh, 2013).
- Energetic Study : Another study focused on the tautomeric equilibriums and energetic properties of 4(3H)-pyrimidinone, providing insights into the hydrogen bonding and aromaticity of these compounds (Galvão, Rocha, Ribeiro da Silva, & Ribeiro da Silva, 2014).
Biological Applications
- Antiviral and Antibacterial Effects : Research into the synthesis of new series of substituted pyrimidines revealed their antibacterial and antinociceptive effects, showing significant activity against E. coli and notable antinociceptive response (Waheed, Alorainy, Alghasham, Khan, & Raza, 2008).
- Tyrosine Kinase Inhibitors : A series of 2-amino-4-m-bromoanilino-6-benzyl pyrrolo[2,3-d]pyrimidines were synthesized and evaluated as inhibitors of receptor tyrosine kinases, showing significant inhibitory activity and potential as antiangiogenic agents (Gangjee, Zhao, Raghavan, Ihnat, & Disch, 2010).
Advanced Synthesis Techniques
- Microwave-Assisted Synthesis : Studies have also explored microwave-assisted synthesis techniques for creating novel pyrimidine derivatives, highlighting the efficiency and high yields of these methods in producing compounds with potential analgesic and less ulcerogenic activity (Chaudhary, Sharma, Verma, Kumar, & Dudhe, 2012).
Mécanisme D'action
Target of Action
Brominated aniline derivatives are known to be used in the synthesis of various organic molecules through catalytic processes .
Mode of Action
Brominated aniline derivatives are known to undergo nucleophilic substitution reactions . In these reactions, the bromine atom can be replaced by other groups, leading to the formation of new compounds .
Biochemical Pathways
Brominated aniline derivatives are known to be involved in various chemical syntheses, such as heck cross-coupling reactions, which form carbon-carbon (c-c) bonds efficiently .
Pharmacokinetics
The properties of similar brominated aniline derivatives suggest that they may have good bioavailability due to their ability to form stable compounds and undergo various chemical reactions .
Result of Action
Brominated aniline derivatives are known to be used in the synthesis of various organic molecules, suggesting that they may have significant effects at the molecular level .
Action Environment
The synthesis of similar brominated aniline derivatives is known to be carried out under mild conditions, suggesting that they may be stable under a variety of environmental conditions .
Propriétés
IUPAC Name |
2-(4-bromoanilino)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8BrN3O/c11-7-1-3-8(4-2-7)13-10-12-6-5-9(15)14-10/h1-6H,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBQFCSVUQAXYCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NC2=NC=CC(=O)N2)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8BrN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(2-Cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-5-carbonyl)-1-(3,4-dimethylphenyl)pyrrolidin-2-one](/img/structure/B2602270.png)
![1-Butyl-4-{1-[2-(2-methylphenoxy)ethyl]benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2602271.png)

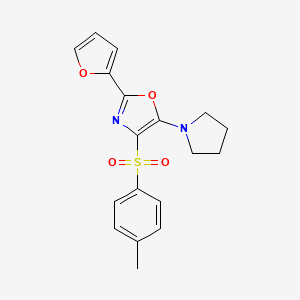
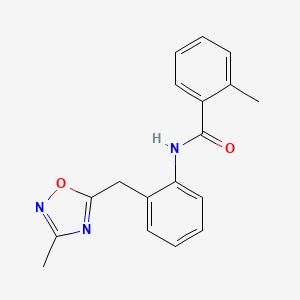
![4-chloro-3-nitro-N-(5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)benzamide](/img/structure/B2602278.png)
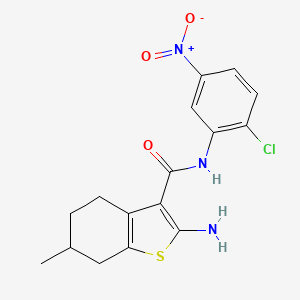
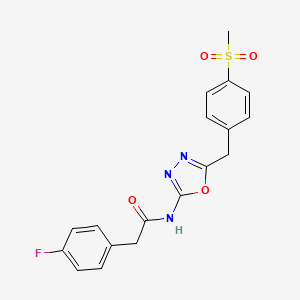
![5-(4-Fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B2602284.png)
![2-(3-oxo-8,9,10,11-tetrahydrobenzo[4,5]thieno[3,2-e][1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl)-N-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B2602286.png)
![2-Methyl-4-[[3-[(5-methylpyrimidin-2-yl)oxymethyl]piperidin-1-yl]methyl]-1,3-thiazole](/img/structure/B2602288.png)
